Leucovorin calcium pentahydrate
Leucovorin calcium pentahydrate
The active metabolite of FOLIC ACID. Leucovorin is used principally as an antidote to FOLIC ACID ANTAGONISTS.
See also: Leucovorin Calcium (preferred); Leucovorin (has active moiety); Leucovorin calcium; pyrimethamine (component of).
See also: Leucovorin Calcium (preferred); Leucovorin (has active moiety); Leucovorin calcium; pyrimethamine (component of).
Brand Name:
Vulcanchem
CAS No.:
6035-45-6
VCID:
VC21536415
InChI:
InChI=1S/C20H23N7O7.Ca.5H2O/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;;;;;;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);;5*1H2/q;+2;;;;;/p-2
SMILES:
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.[Ca+2]
Molecular Formula:
C20H31CaN7O12
Molecular Weight:
601.6 g/mol
Leucovorin calcium pentahydrate
CAS No.: 6035-45-6
Cat. No.: VC21536415
Molecular Formula: C20H31CaN7O12
Molecular Weight: 601.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | The active metabolite of FOLIC ACID. Leucovorin is used principally as an antidote to FOLIC ACID ANTAGONISTS. See also: Leucovorin Calcium (preferred); Leucovorin (has active moiety); Leucovorin calcium; pyrimethamine (component of). |
|---|---|
| CAS No. | 6035-45-6 |
| Molecular Formula | C20H31CaN7O12 |
| Molecular Weight | 601.6 g/mol |
| IUPAC Name | calcium;2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;pentahydrate |
| Standard InChI | InChI=1S/C20H23N7O7.Ca.5H2O/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;;;;;;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);;5*1H2/q;+2;;;;;/p-2 |
| Standard InChI Key | NPPBLUASYYNAIG-UHFFFAOYSA-L |
| Isomeric SMILES | C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2] |
| SMILES | C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.[Ca+2] |
| Canonical SMILES | C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.[Ca+2] |
| Appearance | white to light yellow solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator